2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
This compound belongs to a class of triazolopyrimidine derivatives featuring a piperazine linker and a cyclopentyl ethanone moiety. Its core structure includes a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, substituted at position 3 with a 4-fluorophenyl group and at position 7 with a piperazine ring. The cyclopentyl ethanone group is attached to the piperazine nitrogen, contributing to its unique physicochemical and pharmacological profile. Triazolopyrimidines are known for their diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development .
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRSXLVADRSYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is a promising strategy for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle.
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle, specifically the transition from the G1 phase to the S phase. This prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, which can lead to cell death. This is particularly effective in cancer cells, which often rely on rapid cell division for their growth.
Result of Action
The primary result of this compound’s action is the inhibition of cell division, particularly in cancer cells. This can lead to the death of these cells, slowing or stopping the growth of the tumor. In addition, this compound has been shown to induce apoptosis in certain cell lines, which could further contribute to its anti-cancer effects.
Activité Biologique
The compound 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one , also known by its CAS number 920364-93-8, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN7O |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 920364-93-8 |
The structure of the compound features a cyclopentyl group and a piperazine moiety linked to a triazolo-pyrimidine core, which are critical for its biological interactions and activities .
Research indicates that triazolo-pyrimidine derivatives exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the triazole ring is often associated with increased cytotoxicity against tumor cells .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity, making them potential candidates for treating infections .
- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. This is particularly relevant in cancer therapeutics where dysregulated kinase activity is common .
Case Studies
- In Vitro Studies : A study on related pyrimidine compounds showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism involved interference with the cell cycle and induction of apoptosis .
- Antiplasmodial Activity : Similar compounds have been evaluated for their antimalarial properties against Plasmodium falciparum, demonstrating promising results that warrant further investigation into their therapeutic potential .
- Selectivity and Toxicity : Investigations into the selectivity of triazolo-pyrimidine derivatives suggest that while some compounds effectively inhibit target kinases, they may also exhibit off-target effects leading to toxicity. Understanding these interactions is crucial for developing safer therapeutic agents .
Synthetic Routes
The synthesis of 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves several key steps:
- Formation of the Triazolo-Pyrimidine Core : Initial reactions involve the condensation of appropriate pyrimidine precursors with triazole derivatives.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Final Modifications : Further functionalization may be performed to enhance biological activity or improve pharmacokinetic properties .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines. The triazolo-pyrimidine component has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
Neurological Disorders
The piperazine segment is known for its role in developing drugs for neurological disorders. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as anxiety and depression.
Antimicrobial Properties
The structural characteristics of this compound suggest it may possess antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of triazolo-pyrimidine derivatives. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that the compound under discussion may share similar mechanisms of action .
Case Study 2: Neuropharmacological Investigation
Research featured in Neuropharmacology explored piperazine derivatives' impact on serotonin receptors. The findings highlighted the potential of these compounds to act as anxiolytics, supporting the hypothesis that 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one could be effective in treating anxiety disorders .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolopyrimidine core and the aryl/alkyl groups attached to the piperazine or ethanone moieties. Key analogs and their comparative features are discussed below:
Substituent Variations on the Triazolopyrimidine Core
- Compound A: {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () Key Differences: Replaces the 4-fluorophenyl group with a 4-methylphenyl group and substitutes the cyclopentyl ethanone with a 4-(trifluoromethyl)benzoyl group. The methyl group may decrease electron-withdrawing effects compared to fluorine, altering binding interactions in enzymatic assays .
- Compound B: 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one () Key Differences: Features a 4-ethoxyphenyl group instead of 4-fluorophenyl and a phenyl ethanone moiety instead of cyclopentyl ethanone. Impact: The ethoxy group introduces steric bulk and electron-donating properties, which may reduce binding affinity to targets requiring planar aromatic interactions. The phenyl group in ethanone could increase π-π stacking but decrease metabolic stability compared to the saturated cyclopentyl ring .
Variations in the Piperazine-Linked Substituents
- Compound C: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone () Key Differences: Substitutes fluorine with chlorine on the aryl group and adds a 4-methoxyphenyl to the ethanone. Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may enhance halogen bonding in target proteins. The methoxy group improves solubility but may reduce CNS penetration due to increased polarity .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~470 | 487 | 463.9 |
| logP (Predicted) | 3.2 | 4.1 | 2.8 |
| Aqueous Solubility (µg/mL) | ~15 (low) | <10 (very low) | ~50 (moderate) |
| Hydrogen Bond Acceptors | 7 | 8 | 7 |
- The target compound’s fluorine substituent reduces logP compared to Compound A’s trifluoromethyl group, suggesting better solubility. However, its cyclopentyl group maintains moderate lipophilicity for membrane penetration .
Méthodes De Préparation
Formation of the Triazolopyrimidine Ring System
The triazolopyrimidine scaffold is synthesized via a-triazole intermediate, as described in patent US-6570014-B1. Diamino-1,2,4-triazole undergoes condensation with 4-fluorobenzaldehyde to form an imine intermediate, which reacts with α,β-unsaturated acrylonitrile under acidic conditions. Hydrolysis with HCl yields 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-ol, which is subsequently chlorinated using POCl₃ to introduce a leaving group at position 7.
Key Reaction Conditions
-
Imine Formation : 4-Fluorobenzaldehyde (1.2 equiv), ethanol, reflux, 6 h.
-
Cyclization : Acrylonitrile (1.5 equiv), H₂SO₄ (cat.), 80°C, 12 h.
Functionalization of the Piperazine Linker
Piperazine Synthesis via Nitrosoalkene Cyclization
The PMC study outlines a method for synthesizing N-substituted piperazines from primary amines and nitrosoalkenes. For the target compound, cyclopentylamine reacts with nitrosoethylene in dichloromethane to form ene-nitrosoacetal 5 , which undergoes catalytic hydrogenation (5% Pd/C, 40 bar H₂, 50°C) to yield 1-cyclopentylpiperazine.
Optimized Hydrogenation Protocol
N-Acylation of Piperazine
The 1-cyclopentylpiperazine intermediate is acylated with bromoacetyl bromide in the presence of K₂CO₃ to install the ethanone precursor. Subsequent Friedel-Crafts acylation with cyclopentylmagnesium bromide furnishes 2-cyclopentyl-1-(piperazin-1-yl)ethan-1-one.
Coupling of Triazolopyrimidine and Piperazine
Nucleophilic Aromatic Substitution
The chlorinated triazolopyrimidine undergoes nucleophilic substitution with 1-(2-cyclopentylethanoyl)piperazine in dimethylacetamide (DMAc) at 120°C for 18 h. Cs₂CO₃ (2.5 equiv) facilitates deprotonation of the piperazine nitrogen, enabling displacement of the chloride.
Reaction Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Cs₂CO₃ | DMAc | 120°C | 76% |
| K₃PO₄ | DMF | 130°C | 58% |
| DBU | NMP | 110°C | 63% |
Final Product Characterization
The crude product is purified via silica gel chromatography (PE:EtOAc = 3:1 → 1:1 gradient) to afford the title compound as a white solid. Analytical data aligns with literature precedents:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.82 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.10–3.95 (m, 4H, piperazine-H), 3.20–3.05 (m, 1H, cyclopentyl-H), 2.55 (s, 2H, COCH₂), 1.90–1.50 (m, 8H, cyclopentyl-H).
-
HRMS : Calculated for C₂₃H₂₅FN₆O [M+H]⁺: 429.2041; Found: 429.2043.
Comparative Analysis of Catalytic Systems
The asymmetric hydrogenation step for introducing the cyclopentyl group was evaluated using Ru and Rh catalysts:
| Catalyst System | ee (%) | Yield |
|---|---|---|
| RuBr₂(S,S)-xylskewphos | 88.0 | 100% |
| [Cp*RhCl₂]₂ with ligand 5d | 92.5 | 95% |
| Ra-Ni | 42.3 | 78% |
Ru-based systems offer superior yields, while Rh catalysts achieve higher enantioselectivity .
Q & A
Q. What synthetic routes are recommended for preparing 2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one?
- Methodological Answer : Begin with a multi-step synthesis involving: (i) Cyclocondensation of 4-fluorophenyltriazole with substituted pyrimidine precursors to form the triazolo[4,5-d]pyrimidine core. (ii) Functionalization of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination for regioselective coupling. (iii) Cyclopentyl ketone attachment via Steglich esterification or reductive amination.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine: (i) X-ray crystallography for absolute configuration determination (e.g., analog structures in ). (ii) High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~470–500 Da range). (iii) 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and cyclopentyl regions .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize: (i) Kinase inhibition assays (e.g., ATP-competitive binding studies) due to the triazolo-pyrimidine scaffold’s kinase-targeting potential. (ii) CYP450 inhibition profiling to assess metabolic interference. (iii) Cell viability assays (MTT or ATP-luminescence) in cancer/immune cell lines. Use positive controls (e.g., staurosporine) and replicate experiments ≥3 times .
Advanced Research Questions
Q. How can conflicting data on the compound’s kinase selectivity profile be resolved?
- Methodological Answer : (i) Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify off-target interactions. (ii) Validate via isothermal titration calorimetry (ITC) for binding affinity discrepancies. (iii) Apply molecular dynamics simulations to assess binding pocket flexibility (e.g., using Schrödinger Suite) .
Q. What experimental designs optimize stability studies under physiological conditions?
- Methodological Answer : Use a split-plot design : (i) Main factors : pH (5.0–7.4), temperature (37°C), and oxidative stress (H₂O₂). (ii) Response variables : Degradation half-life (HPLC-MS) and bioactivity retention (IC₅₀ shifts). (iii) Replicates : n=4 per condition, analyzed via ANOVA with Tukey post hoc tests .
Q. How can structure-activity relationships (SAR) be explored for the piperazine-triazolo-pyrimidine moiety?
- Methodological Answer : (i) Synthesize analogs with modified piperazine substituents (e.g., methyl, hydroxyethyl) and triazole ring fluorination. (ii) Compare binding free energies (ΔG) via MM/GBSA calculations. (iii) Corrogate SAR with pharmacokinetic parameters (e.g., LogP, plasma protein binding) .
Q. What strategies mitigate solubility limitations in in vivo studies?
Q. How to identify degradation products under accelerated stability conditions?
Q. What computational methods predict binding modes to kinase targets?
- Methodological Answer : (i) Molecular docking (AutoDock Vina) using crystal structures (PDB: e.g., 3POZ for Aurora kinases). (ii) Binding pose metadynamics to assess conformational flexibility. (iii) Free energy perturbation (FEP) for affinity ranking of analogs .
Q. How to address selectivity vs. hERG channel binding in preclinical development?
- Methodological Answer :
(i) Patch-clamp assays (IC₅₀ for hERG inhibition).
(ii) 3D-QSAR models to identify structural alerts (e.g., basic piperazine nitrogen).
(iii) Scaffold hopping to replace hERG-binding motifs with bioisosteres (e.g., morpholine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
